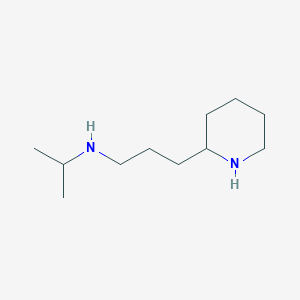
N-isopropyl-3-(piperidin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-(piperidin-2-yl)propan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(piperidin-2-yl)propan-1-amine typically involves the reaction of piperidine with isopropylamine under specific conditions. One common method involves the alkylation of piperidine with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
N-isopropyl-3-(piperidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, electrophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced derivatives, and substituted piperidine compounds .
科学的研究の応用
N-isopropyl-3-(piperidin-2-yl)propan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis
作用機序
The mechanism of action of N-isopropyl-3-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(propan-2-yl)piperidin-3-amine: A similar compound with slight structural differences.
3-(2-Ethylpiperidin-1-yl)propan-1-amine: Another piperidine derivative with different substituents.
Uniqueness
N-isopropyl-3-(piperidin-2-yl)propan-1-amine is unique due to its specific isopropyl and piperidine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
3-piperidin-2-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)12-9-5-7-11-6-3-4-8-13-11/h10-13H,3-9H2,1-2H3 |
InChIキー |
KNBXRKXNBUUQHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















